molecular formula C17H24N2O B3751170 3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol CAS No. 6165-20-4

3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol

Cat. No.: B3751170
CAS No.: 6165-20-4
M. Wt: 272.4 g/mol
InChI Key: VASILJCGVSFSMZ-UHFFFAOYSA-N
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Description

3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylquinolin-4-ol with butyl(ethyl)amine in the presence of a suitable base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a potential lead for drug development.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinolin-4-ol: A simpler quinoline derivative with similar core structure but lacking the butyl(ethyl)amino group.

    4-hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 4-position.

    6-bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol: A brominated analogue with potentially different reactivity and biological activity.

Uniqueness

3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol is unique due to the presence of the butyl(ethyl)amino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and may confer specific properties that are valuable in research and industrial applications.

Properties

IUPAC Name

3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-4-6-11-19(5-2)12-15-13(3)18-16-10-8-7-9-14(16)17(15)20/h7-10H,4-6,11-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASILJCGVSFSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1=C(NC2=CC=CC=C2C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364407
Record name MLS000061879
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6165-20-4
Record name MLS000061879
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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